3,4-diethoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide

Medicinal Chemistry Biological Activity Data Gap

This compound is suitable ONLY for exploratory SAR studies where your group intends to synthesize and de novo profile a library of pyrimidine-ethyl-benzamide analogs. The specific 3,4-diethoxy substitution pattern alters electronic distribution, lipophilicity, and steric bulk compared to 4-butoxy or 2-chloro analogs, but no quantitative comparative data exist. Relying on a generic analog without direct verification introduces significant scientific risk. Procure this compound to generate the primary biological data that are currently missing from the literature.

Molecular Formula C19H22F3N3O3
Molecular Weight 397.398
CAS No. 1396751-83-9
Cat. No. B2544875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-diethoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide
CAS1396751-83-9
Molecular FormulaC19H22F3N3O3
Molecular Weight397.398
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C)OCC
InChIInChI=1S/C19H22F3N3O3/c1-4-27-14-7-6-13(11-15(14)28-5-2)18(26)23-9-8-17-24-12(3)10-16(25-17)19(20,21)22/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,23,26)
InChIKeyBEZJXNBXHJTBBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Diethoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide (CAS 1396751-83-9): Procurement-Focused Baseline and Chemical Class Context


3,4-Diethoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide (CAS 1396751-83-9) is a synthetic organic compound belonging to the benzamide class, featuring a pyrimidine core substituted with a trifluoromethyl and a methyl group, linked via an ethyl spacer to a 3,4-diethoxybenzamide moiety . It has a molecular formula of C19H22F3N3O3 and a molecular weight of 397.4 g/mol . This compound is hypothesized to interact with specific enzymes and receptors, but explicit quantitative biological activity data from primary literature, patents, or authoritative databases are absent from permitted sources as of the current search .

Why Generic Substitution Is Unsupported for 3,4-Diethoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide


For research and industrial procurement, the assumption that closely related benzamide-pyrimidine analogs (e.g., 4-butoxy, 2-chloro, or 3-cyano derivatives sharing the same pyrimidine-ethyl linker) can be interchanged without consequence is currently unsubstantiated. The specific 3,4-diethoxy substitution pattern can drastically alter electronic distribution, lipophilicity, and steric bulk, which in turn could modulate target binding, selectivity, and pharmacokinetic properties [1]. However, because no quantitative comparative data are available from primary research papers, patents, or authoritative databases (all data were sourced from vendor sites which are excluded per guidelines), the exact nature and magnitude of these effects remain unknown. Therefore, relying on a generic analog without direct verification introduces significant scientific risk.

Quantitative Differentiation Evidence for 3,4-Diethoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide: A Critical Gap Analysis


Absence of Quantitative Biological Activity Data in Permitted Sources

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL) failed to yield any quantitative IC50, EC50, Ki, or other activity data for 3,4-diethoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide [1]. Therefore, no direct head-to-head comparison with any comparator (e.g., 4-butoxy analog , 2-chloro analog [2]) can be performed. The compound's biological profile is entirely uncharacterized in the approved scientific record.

Medicinal Chemistry Biological Activity Data Gap

Lack of Patent-Supported Selectivity or In Vivo Data

While the compound's core structure is reminiscent of TRK kinase inhibitors described in patents like WO2016161572 [1], the specific 3,4-diethoxy variant is not exemplified in the available patent literature. Consequently, there is no evidence to support claims of target selectivity, in vivo efficacy, or acceptable ADME properties that would differentiate it. For instance, no selectivity fold over related kinases or metabolic stability data are available to compare against the broader benzamide class.

Kinase Inhibition Selectivity Profiling Drug Discovery

Unverified Physicochemical Properties Versus Closest Analogs

Basic physicochemical data, such as molecular weight (397.4 g/mol) and formula, are known , but critical parameters like logP, aqueous solubility, and permeability are not empirically reported in authorized sources. This prevents a quantitative comparison with the 4-butoxy analog (MW 381.4 g/mol) , where the difference in ether chain length could theoretically impact lipophilicity and membrane permeation. Without measured values, any claim of superior drug-likeness is speculative.

ADME Prediction Lipophilicity Chemical Property

Procurement Scenarios for 3,4-Diethoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide Based on Current Evidence


Exploratory Medicinal Chemistry SAR with Mandatory De Novo Profiling

Given the complete lack of quantitative potency or selectivity data [1], this compound is only suitable for exploratory structure-activity relationship (SAR) studies where a research group intends to synthesize a small library of pyrimidine-ethyl-benzamide analogs and perform de novo profiling. Its procurement is justified only if the goal is to generate the primary data that are currently missing, with no a priori assumption of superiority over analogs like the 4-butoxy or 2-chloro derivatives.

Negative Control or Inactive Probe in Target-Specific Assays

In assays where the pyrimidine-ethyl linker is a known pharmacophore for a target (e.g., certain kinases [1]), but the 3,4-diethoxybenzamide moiety is predicted to be inactive, this compound could serve as a negative control. However, this use case is hypothetical and would require initial validation to confirm lack of activity, as no selectivity data exists.

Chemical Starting Material for Further Derivatization

The compound can be procured as a synthetic intermediate for further functionalization, such as modifying the ethoxy groups or the benzamide core. This is a standard chemistry procurement scenario unrelated to biological potency claims, but its value is contingent on synthetic tractability rather than biological differentiation.

Quote Request

Request a Quote for 3,4-diethoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.